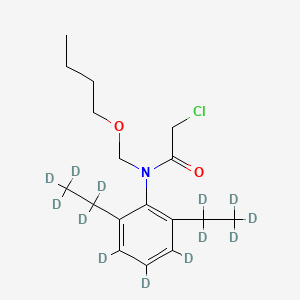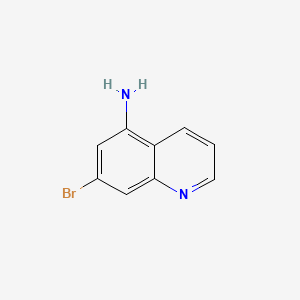
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to an indole ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the indole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino indole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carbamate group can act as a prodrug moiety, releasing the active compound upon enzymatic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (2-(5-(trifluoromethyl)phenyl)ethyl)carbamate: Similar structure but with a phenyl ring instead of an indole ring.
tert-Butyl (2-(5-(trifluoromethyl)-1H-pyrrolyl)ethyl)carbamate: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate is unique due to the presence of both the indole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The indole ring is known for its bioactivity, while the trifluoromethyl group enhances metabolic stability and lipophilicity.
Propiedades
IUPAC Name |
tert-butyl N-[2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-15(2,3)23-14(22)20-7-6-10-9-21-13-5-4-11(8-12(10)13)16(17,18)19/h4-5,8-9,21H,6-7H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDUAVFHEXFKOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856672 |
Source


|
| Record name | tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132910-79-2 |
Source


|
| Record name | tert-Butyl {2-[5-(trifluoromethyl)-1H-indol-3-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)



